1-amino-4-chloro-3H-indol-2-one
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Overview
Description
1-amino-4-chloro-3H-indol-2-one is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-chloro-3H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method includes the Claisen-Schmidt condensation reaction, which involves the reaction of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with aromatic aldehydes in the presence of a base like potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis and Claisen-Schmidt condensation are scaled up with appropriate adjustments in reaction time, temperature, and catalyst concentration to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-amino-4-chloro-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-amino-4-chloro-3H-indol-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-4-chloro-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,3-dihydro-2H-indol-2-one: Similar structure but lacks the chlorine atom at position 4.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have different substituents but share the indole core.
Uniqueness
1-amino-4-chloro-3H-indol-2-one is unique due to the presence of both an amino group and a chlorine atom on the indole ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
23063-05-0 |
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Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
1-amino-4-chloro-3H-indol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-2-1-3-7-5(6)4-8(12)11(7)10/h1-3H,4,10H2 |
InChI Key |
KECLJHOOLBYOLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)N(C1=O)N |
Origin of Product |
United States |
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